N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c1-9-6-10(18-20-9)7-14(19)17-13(8-16)11-4-2-3-5-12(11)15/h2-6,13H,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSVPQFXIPWAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)NC(C#N)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Attachment of the fluorophenyl group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate fluorophenyl boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide will depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved will vary based on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on substitution patterns, physicochemical properties, and inferred bioactivities.
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Comparison Points
Oxazole Substitution and Bioactivity: The target compound’s 1,2-oxazole ring differs from iCRT3’s 1,3-oxazole . This positional isomerism may alter binding to β-catenin or other targets due to differences in electronic distribution and steric hindrance.
Fluorophenyl vs. Other Aromatic Groups :
- The 2-fluorophenyl group in the target compound contrasts with 4-fluorophenyl in ’s screening compound. Ortho-substitution may reduce metabolic oxidation compared to para positions, improving pharmacokinetics .
- Compared to chlorophenyl analogs (e.g., ), fluorine’s smaller size and higher electronegativity may enhance target selectivity .
This feature is absent in sulfanyl- or sulfamoyl-containing analogs .
Theoretical and Docking Insights: Molecular docking studies on analogs (e.g., ) highlight the importance of the oxazole-acetamide core in forming hydrogen bonds with viral polymerases or inflammatory mediators . The target compound’s cyano-fluorophenyl group may enhance hydrophobic interactions in similar binding sites.
Biological Activity
N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic compound characterized by its unique structural features, including a cyano group, a fluorophenyl moiety, and an oxazole ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The compound's IUPAC name is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂FN₃O₂ |
| Molecular Weight | 273.26 g/mol |
| CAS Number | 1436110-69-8 |
| InChI Key | InChI=1S/C14H12FN3O2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism may involve modulation of enzyme activity or receptor binding, leading to various therapeutic effects. Detailed studies are necessary to elucidate the precise pathways involved.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related oxazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Additionally, antifungal properties have been noted against strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from moderate to high concentrations .
Anticancer Activity
In preliminary studies, compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. For example, certain oxazole derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression.
Case Studies
- Antimicrobial Efficacy : A study focusing on the structure-activity relationship (SAR) of oxazole derivatives found that modifications in the oxazole ring significantly influenced antimicrobial activity. The most active derivatives exhibited MIC values comparable to established antibiotics .
- Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
A multi-step approach is typically employed, starting with condensation of 2-fluorophenylacetonitrile with chloroacetyl chloride to introduce the cyano group. Subsequent coupling with 5-methyl-1,2-oxazol-3-amine under reflux conditions in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) is critical. Optimization involves:
- Temperature control : Maintain reflux at 80–100°C to prevent decomposition of the oxazole ring .
- Catalyst selection : Use Pd-based catalysts for efficient coupling .
- Purification : Recrystallization from pet-ether/ethyl acetate mixtures improves yield and purity .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for verifying the fluorophenyl, cyano, and oxazole moieties. Key signals include:
- δ 7.2–7.5 ppm (fluorophenyl aromatic protons).
- δ 2.4 ppm (methyl group on oxazole) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ≈ 318.1 g/mol) and fragmentation patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the cyano and fluorophenyl groups in biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs replacing the cyano group with nitro or carbamate to assess electron-withdrawing effects. Replace 2-fluorophenyl with other halophenyl groups (e.g., chloro) to study steric and electronic impacts .
- Enzyme Assays : Test inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), comparing IC values across analogs. Fluorophenyl enhances binding via hydrophobic interactions, while cyano stabilizes TS transition states .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of analogs in TS/DHFR active sites .
Advanced: What computational approaches predict binding affinity with enzymatic targets like thymidylate synthase?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to TS (PDB: 1HVY). Prioritize poses with hydrogen bonds to Arg21 and π-π stacking with Phe225 .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., cyano as hydrogen bond acceptor) using MOE or Phase .
Advanced: How should researchers resolve contradictions in enzyme inhibition data across assay conditions?
Methodological Answer:
- Assay Standardization : Use consistent substrate concentrations (e.g., 10 µM dUMP for TS) and buffer conditions (pH 7.4, 25°C) .
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Fluorophenyl analogs may show mixed inhibition due to allosteric effects .
- Control Experiments : Include positive controls (e.g., raltitrexed for TS) and validate with orthogonal assays (e.g., SPR for binding kinetics) .
Basic: What protocols are recommended for preliminary in vitro cytotoxicity screening?
Methodological Answer:
- Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous fibroblasts (e.g., NIH/3T3) for selectivity assessment.
- MTT Assay : Incubate cells with 1–100 µM compound for 48–72 hours. Calculate IC using nonlinear regression (GraphPad Prism) .
- Apoptosis Markers : Validate with Annexin V/PI staining and caspase-3 activation assays .
Advanced: How can discrepancies between computational predictions and experimental binding data be resolved?
Methodological Answer:
- Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes .
- Crystallography : Co-crystallize the compound with TS/DHFR to resolve atomic-level interactions (synchrotron X-ray, 1.8 Å resolution) .
- Alchemical Binding Calculations : Use AMBER or NAMD to refine force field parameters for cyano and fluorine atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
